molecular formula C14H17BrO3S B6224944 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane CAS No. 2770359-18-5

5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane

Cat. No.: B6224944
CAS No.: 2770359-18-5
M. Wt: 345.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane is an organic compound characterized by its unique structure, which includes a brominated phenyl ring, a cyclopropoxy group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves the following steps:

    Bromination: The starting material, 2-cyclopropoxyphenol, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromo-2-cyclopropoxyphenol.

    Thioether Formation: The brominated phenol is then reacted with a thiol compound, such as thiomethanol, under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.

    Dioxane Ring Formation: The final step involves the cyclization of the intermediate with formaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the 1,3-dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc, acetic acid.

    Substitution: Amines, alkoxides, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated compounds.

    Substitution: Aminated or alkoxylated derivatives.

Scientific Research Applications

5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of brominated phenyl compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thioether linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(5-chloro-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane
  • 5-{[(5-fluoro-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane
  • 5-{[(5-iodo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane

Uniqueness

The uniqueness of 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane lies in the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems compared to its chloro, fluoro, or iodo analogs.

Properties

CAS No.

2770359-18-5

Molecular Formula

C14H17BrO3S

Molecular Weight

345.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.